5-Bromo-3,4-dichloro-2-nitrophenol

Description

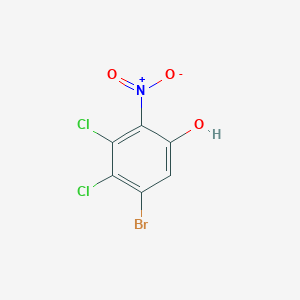

5-Bromo-3,4-dichloro-2-nitrophenol is a polyhalogenated nitroaromatic compound featuring a phenol core substituted with bromine (Br), chlorine (Cl), and nitro (NO₂) groups at positions 5, 3/4, and 2, respectively. While direct data on this compound are sparse in the provided evidence, structural analogs and related halogenated phenols offer insights into its behavior. The bromine and chlorine substituents enhance lipophilicity and resistance to enzymatic degradation, while the nitro group contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Properties

CAS No. |

141181-77-3 |

|---|---|

Molecular Formula |

C6H2BrCl2NO3 |

Molecular Weight |

286.89 g/mol |

IUPAC Name |

5-bromo-3,4-dichloro-2-nitrophenol |

InChI |

InChI=1S/C6H2BrCl2NO3/c7-2-1-3(11)6(10(12)13)5(9)4(2)8/h1,11H |

InChI Key |

KARQZFRGNYFAGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Cl)Cl)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,4-dichloro-2-nitrophenol typically involves multiple steps, including nitration, halogenation, and substitution reactions. One common method involves the nitration of a precursor compound, followed by bromination and chlorination under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,4-dichloro-2-nitrophenol can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and chlorine for chlorination. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically yields nitro derivatives, while halogenation results in the formation of brominated and chlorinated compounds .

Scientific Research Applications

5-Bromo-3,4-dichloro-2-nitrophenol has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biochemical pathways.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3,4-dichloro-2-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the halogen atoms can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical processes and pathways .

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The nitro group at position 2 in the target compound likely increases acidity compared to non-nitrated analogs (e.g., 2,4-dichlorophenol) due to resonance stabilization of the phenoxide ion.

- Halogen Effects: Bromine’s larger atomic radius compared to chlorine may enhance steric effects, reducing reactivity in nucleophilic substitutions compared to dichlorophenols .

- Bioactivity: Bromophenols like 5-bromo-3,4-dihydroxybenzaldehyde exhibit antimicrobial activity, suggesting the target compound’s nitro and chlorine groups could modify its efficacy or toxicity .

Physicochemical and Functional Comparisons

Solubility and Stability

- The nitro group’s electron-withdrawing nature reduces water solubility compared to hydroxyl-rich bromophenols like bis(2,3-dibromo-4,5-dihydroxybenzyl) ether .

- Chlorine’s electronegativity enhances stability against oxidation relative to non-halogenated nitrophenols.

Reactivity

- Nucleophilic Aromatic Substitution: The combined electron-withdrawing effects of NO₂ and Cl groups may activate the ring for substitutions at positions ortho/para to the nitro group.

- Reduction Potential: The nitro group is reducible to an amine, a reaction pathway seen in analogs like 2-chloro-3,4-difluoroaniline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.